1,2,3,4-Tetramethylfulvene
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Overview
Description
2,3,4,5-tetramethylfulvene is a member of fulvenes.
Scientific Research Applications
New Ligands for Complex Chemistry
1,2,3,4-Tetramethylfulvene has been utilized in the synthesis of novel ligands for complex chemistry. It reacts with lithium derivatives like lithium tert-butylamide, lithium anilide, and lithium tert-butylphosphide to produce substituted cyclopentadiene systems. These systems are of interest due to their potential applications in creating new metal complexes with unique properties (Heidemann & Jutzi, 1994).
Organometallic Chemistry
In organometallic chemistry, this compound has shown versatility. For instance, its vinyl C-H bond can be activated in the presence of organolutetium compounds to form vinyl organolutetium complexes and "tuck-over" complexes. These complexes have been instrumental in understanding C-H bond activations and provide pathways for catalytic applications, especially in hydrogenation processes (Evans, Champagne, & Ziller, 2006).
Synthesis of Functionalized Cyclopentadienes
This compound serves as a precursor for various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems. These derivatives are synthesized through reactions with different nucleophiles, providing a versatile method for creating substituted cyclopentadienes which can be further used in the synthesis of complex organometallic compounds (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Transition Metal Complexes
The compound has been studied extensively for its role in forming transition metal complexes. These complexes, involving Group 4–10 transition metals, have been characterized, revealing insights into their synthesis, structure, and chemical properties. Such studies contribute to the broader understanding of metal-ligand interactions and the potential for designing new materials and catalysts (Kreindlin & Rybinskaya, 2004).
Properties
CAS No. |
76089-59-3 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-6-7(2)9(4)10(5)8(6)3/h1H2,2-5H3 |
InChI Key |
RYLMKTLFCIGRQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C)C(=C1C)C)C |
Canonical SMILES |
CC1=C(C(=C)C(=C1C)C)C |
76089-59-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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